molecular formula C16H16N2O2 B11852749 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid

Cat. No.: B11852749
M. Wt: 268.31 g/mol
InChI Key: JZVFVAPHMDHFMR-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is a complex organic compound that features both a dihydroisoquinoline and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinic acid. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides . This reaction can be carried out under various conditions, including the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid can undergo a variety of chemical reactions, including:

    Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline ring can yield isoquinoline derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is not well-documented. compounds with similar structures often interact with specific enzymes or receptors in the body, leading to various biological effects. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the nicotinic acid moiety could influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is unique due to its combination of a dihydroisoquinoline ring and a nicotinic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-8-15(17-9-14(11)16(19)20)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20)

InChI Key

JZVFVAPHMDHFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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